molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

2-(Methylamino)pyridine-3-methanol

Cat. No. B1309440
Key on ui cas rn: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Patent
US07151182B2

Procedure details

To a solution of t-butyl 2-(methylamino)nicotinate (45.0 g, 0.216 mol) in dry THF (500 mL) cooled in an ice-bath was added LiAlH4 (9.84 g, 0.259 mol) portionwise over a period of 30 min. After stiring for 1 h at 0° C., the mixture was warmed to room temperature and stirred for 2 h. After cooling in an ice-bath, the excess LiAlH4 was decomposed completely by the careful addition of H2O (10 mL) and 1N NaOH aqueous solution (10 mL). Na2SO4 (100 g) was added and the mixture was filtered through a pad of celite. The filtrate was evaporated under reduced pressure and the resulting residue was purified by column chromatography (400 g of silica gel, eluent: DCM/MeOH=20/1−10/1) to give the desire product which was further purified by recrystallization from DCM-hexane to give 3-hydroxymethyl-2-(N-methylamino)pyridine (m) (22.7 g, 76%); 1H NMR (CDCl3): δ 2.30 (brs, 1H), 3.01 (d, J=4.6 Hz, 3H), 4.58 (s, 2H), 5.40 (brs, 1H), 6.50 (dd, J=5.1 and 7.3 Hz, 1H), 7.21 (dd, J=1.7 and 7.3 Hz, 1H), 8.08 (dd, J=1.7 and 5.1 Hz, 1H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:15]=[CH:14][CH:13]=[CH:12][C:4]=1[C:5](OC(C)(C)C)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1.O>[OH:6][CH2:5][C:4]1[C:3]([NH:2][CH3:1])=[N:15][CH:14]=[CH:13][CH:12]=1 |f:1.2.3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CNC1=C(C(=O)OC(C)(C)C)C=CC=N1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.84 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (400 g of silica gel, eluent: DCM/MeOH=20/1−10/1)
CUSTOM
Type
CUSTOM
Details
to give the desire product which
CUSTOM
Type
CUSTOM
Details
was further purified by recrystallization from DCM-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C(=NC=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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